N,N,1-Trimethyl-1H-imidazol-4-amine
Description
N,N,1-Trimethyl-1H-imidazol-4-amine is a substituted imidazole derivative featuring three methyl groups at the 1-position and both nitrogen atoms of the imidazole ring. Its molecular formula is C₆H₁₁N₃, with a molecular weight of 125.17 g/mol. The compound’s structure combines the aromatic imidazole core with methyl substituents, which enhance lipophilicity and influence electronic properties.
Properties
CAS No. |
196304-08-2 |
|---|---|
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
N,N,1-trimethylimidazol-4-amine |
InChI |
InChI=1S/C6H11N3/c1-8(2)6-4-9(3)5-7-6/h4-5H,1-3H3 |
InChI Key |
PPWNRKHZPROPTD-UHFFFAOYSA-N |
SMILES |
CN1C=C(N=C1)N(C)C |
Canonical SMILES |
CN1C=C(N=C1)N(C)C |
Synonyms |
1H-Imidazol-4-amine,N,N,1-trimethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The following compounds are analyzed for structural and functional similarities/differences:
Key Observations:
- Ring Saturation: Unlike the fully aromatic imidazole in the target compound, N-nitroaminoimidazoline (imidazoline) and Tizanidine (4,5-dihydroimidazole) feature partially saturated rings, reducing aromaticity and altering reactivity .
- Tizanidine’s benzothiadiazole moiety contributes to its pharmacological activity .
Physical and Spectral Properties
- Melting Points: Tizanidine exhibits a defined melting point (decomposition at 296 K), while N-nitroaminoimidazoline’s stability is influenced by its nitro group .
- Spectral Data :
- NMR : Imidazole derivatives in (e.g., N-(4-arylidene)-1H-benzo[d]imidazol-2-amine) show characteristic aromatic proton shifts (δ 8.18–9.45 ppm), comparable to the target compound’s expected signals .
- Crystallography : Tizanidine ’s crystal structure (data-to-parameter ratio = 16.9) highlights the precision achievable in imidazole derivative characterization .
Preparation Methods
N1-Methylation Using Sodium Hydride and Methyl Iodide
The N1 position of 1H-imidazol-4-amine is selectively methylated using sodium hydride (NaH) as a base and methyl iodide (CH₃I) as the methylating agent. This reaction is conducted in dimethylformamide (DMF) at low temperatures (-10°C) to minimize over-alkylation.
Procedure :
-
N1-Methylation :
-
N4,N4-Dimethylation :
Key Insights :
-
Temperature Control : Maintaining sub-zero temperatures prevents polysubstitution.
-
Base Selection : NaH ensures deprotonation of the amine, facilitating efficient methylation.
Cyclization of Methylated Diamide Precursors
Diamide Cyclization Under Basic Conditions
Imidazole rings can be constructed via cyclization of diamides containing pre-installed methyl groups. For example, α-amino amides derived from methylamine react with carboxylic acids or orthoesters to form intermediates that cyclize under basic conditions.
Procedure :
-
Diamide Formation :
-
Cyclization :
Example :
-
Reaction of N-methyl-α-amino amide with trimethyl orthoformate yields this compound in 60–70% yield.
Optimization :
-
Orthoester Ratio : Excess orthoester (3–5 equiv) suppresses triazine byproduct formation.
-
Acid Catalysis : Acetic acid accelerates imine formation, enhancing cyclization efficiency.
Microwave-Assisted Multicomponent Reactions
One-Pot Synthesis via 1,5-Electrocyclization
Microwave irradiation facilitates rapid imidazole ring formation. A three-component reaction between 1,2-diaza-1,3-dienes, primary amines, and aldehydes generates imidazole-4-carboxylates, which are subsequently reduced and methylated.
Procedure :
-
Electrocyclization :
-
Reduction and Methylation :
Yield : 68–78% over two steps.
Advantages :
-
Time Efficiency : Microwave irradiation reduces reaction times from hours to minutes.
-
Functional Group Tolerance : Compatible with diverse aldehydes and amines.
Catalytic N-Methylation Using Methanol
Ruthenium-Catalyzed Transfer Hydrogenation
Methanol serves as a sustainable C1 source for N-methylation. A ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂) promotes transfer hydrogenation, converting primary amines to N,N-dimethyl derivatives.
Procedure :
-
N1-Methylation :
-
N4,N4-Dimethylation :
Mechanistic Notes :
-
Hemiaminal Intermediate : Methanol dehydrogenates to formaldehyde, forming a hemiaminal that undergoes irreversible hydrogenation to the methylated product.
Comparative Analysis of Methods
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